molecular formula C18H29N5O B7643409 N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Katalognummer B7643409
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: BQKIJFBCRAWMNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP, is a compound that has gained significant attention in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.

Wirkmechanismus

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the binding of glycine, which is required for NMDA receptor activation. As a result, this compound blocks NMDA receptor-mediated ion influx, leading to the inhibition of synaptic plasticity and LTP.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to blocking NMDA receptor-mediated synaptic plasticity and LTP, this compound has been shown to reduce excitotoxicity and prevent neuronal cell death in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. Additionally, this compound has a well-established mechanism of action, making it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, this compound also has some limitations, including its short half-life and potential off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the this compound scaffold. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound and other NMDA receptor antagonists in neurodegenerative diseases and other neurological disorders. Finally, more research is needed to understand the potential off-target effects of this compound and other NMDA receptor antagonists at high concentrations.

Synthesemethoden

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with ammonia to form 1-cyclopentylpyrrolidine. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid to form 1-cyclopentylpyrrolidine-3-carboxylic acid. Finally, the carboxylic acid is converted to the corresponding carboxamide using piperidine and isobutyl chloroformate.

Wissenschaftliche Forschungsanwendungen

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively used in neuroscience research to study the role of NMDA receptors in various physiological and pathological conditions. This compound has been shown to block NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP), which are critical processes for learning and memory. Additionally, this compound has been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c24-18(21-15-8-10-22(13-15)16-5-1-2-6-16)23-9-4-3-7-17(23)14-11-19-20-12-14/h11-12,15-17H,1-10,13H2,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKIJFBCRAWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)NC(=O)N3CCCCC3C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.